molecular formula C17H19NO B7695830 (3-Aminophenyl)(4-tert-butylphenyl)methanone CAS No. 62261-28-3

(3-Aminophenyl)(4-tert-butylphenyl)methanone

Cat. No.: B7695830
CAS No.: 62261-28-3
M. Wt: 253.34 g/mol
InChI Key: KSEMRNNBDQYFAG-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(4-tert-butylphenyl)methanone is an organic compound with the molecular formula C17H19NO It is a derivative of benzophenone, characterized by the presence of an amino group on the phenyl ring and a tert-butyl group on the other phenyl ring

Properties

IUPAC Name

(3-aminophenyl)-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEMRNNBDQYFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556568
Record name (3-Aminophenyl)(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62261-28-3
Record name (3-Aminophenyl)(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)(4-tert-butylphenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylbenzene with 3-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: (3-Aminophenyl)(4-tert-butylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Aminophenyl)(4-tert-butylphenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(4-tert-butylphenyl)methanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    (3-Aminophenyl)(phenyl)methanone: Lacks the tert-butyl group, leading to different physical and chemical properties.

    (4-Aminophenyl)(4-tert-butylphenyl)methanone: The amino group is positioned differently, affecting its reactivity and applications.

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